molecular formula C14H19N5O2 B2466085 6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775387-83-1

6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2466085
CAS No.: 1775387-83-1
M. Wt: 289.339
InChI Key: BQOZFOBOVLUYLW-UHFFFAOYSA-N
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Description

Triazole compounds, which include a five-membered aromatic azole chain containing two carbon and three nitrogen atoms, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Triazole compounds can be synthesized using a variety of methods. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The structure of triazole compounds is quite versatile, allowing them to manifest substituents around a core scaffold in defined three-dimensional representations . This makes them capable of making specific interactions with different target receptors .


Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For instance, in the case of certain products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study focused on the synthesis of related compounds, 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, using computer prediction for their biological activity. These compounds were found to have potential antineurotic activity, useful for treating male reproductive and erectile dysfunction, and were classified as slightly toxic or non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Spiro Derivative and Multicomponent Reaction

A related compound, a spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, was synthesized through a three-component reaction. This study explored the structural aspects of such compounds through X-ray analysis and NMR techniques (Gladkov et al., 2018).

Structural Studies and Variations

Another study synthesized a 2-benzyl derivative of a related compound, v-triazolo[4,5-d]pyrimidine, and explored its structural variations and properties (Albert & Thacker, 1972).

Antagonists for P2X7 Receptors

A research focused on synthesizing 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, closely related to the queried compound, demonstrated their effectiveness as potent P2X7 receptor antagonists. This was part of a drug discovery effort for a clinical candidate (Letavic et al., 2017).

One-Pot Synthesis of Derivatives

A study developed a one-pot synthesis process for N-Alkyl-4-oxo-3-phenylhexahydro-4H-spiro derivatives, closely related to the chemical . The process achieved good yields and high selectivity (Reddy, Majumder, & Rao, 2014).

Cardiovascular Applications

Research into 1,2,4-triazolo[1,5-a]pyrimidines, similar in structure to the queried compound, identified potential applications in coronary vasodilating and antihypertensive activities. One of the derivatives was found to be a promising cardiovascular agent (Sato et al., 1980).

Mechanism of Action

Future Directions

The future directions in the research of triazole compounds are promising. There is ongoing research into the synthesis of new triazole derivatives and their potential applications, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

6-methyl-N-(4-methylcyclohexyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-8-3-5-10(6-4-8)16-13(20)11-12-14(21)15-9(2)7-19(12)18-17-11/h7-8,10H,3-6H2,1-2H3,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOZFOBOVLUYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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